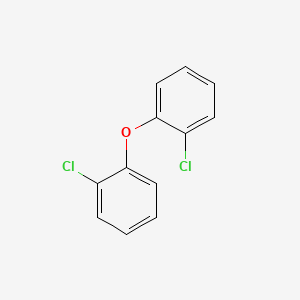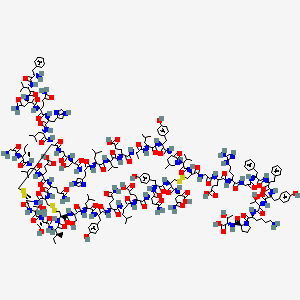![molecular formula C4H5N3O3 B13829980 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide CAS No. 30391-66-3](/img/structure/B13829980.png)
2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and their derivatives are widely studied for their biological and chemical properties .
Métodos De Preparación
The synthesis of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves several steps. One common method includes the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide in situ . Industrial production methods often utilize nickel-catalyzed reactions due to their efficiency and ability to include various functional groups .
Análisis De Reacciones Químicas
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other imidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include nickel catalysts, hydroxylamine, and ethyl glyoxalate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) can be compared with other imidazole derivatives, such as:
1H-Imidazole-2-carboxaldehyde: Similar in structure but lacks the hydroxy and oxime groups.
1-Methyl-2-imidazolecarboxaldehyde: Contains a methyl group instead of the hydroxy and oxime groups. These similar compounds highlight the uniqueness of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) due to its specific functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
30391-66-3 |
|---|---|
Fórmula molecular |
C4H5N3O3 |
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
1,3-dihydroxy-2-(nitrosomethylidene)imidazole |
InChI |
InChI=1S/C4H5N3O3/c8-5-3-4-6(9)1-2-7(4)10/h1-3,9-10H |
Clave InChI |
VSWTUGGQQVWYHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=CN=O)N1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)




![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

